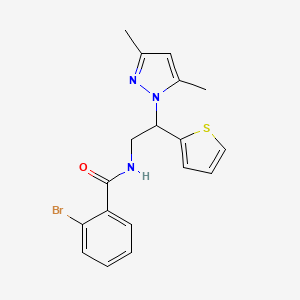

2-bromo-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzamide

Description

2-Bromo-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzamide is a benzamide derivative featuring a bromine atom at the 2-position of the benzoyl group and a complex ethylamine side chain. The bromine substituent may enhance electrophilicity or serve as a synthetic handle for further modifications, while the pyrazole and thiophene groups contribute to π-π stacking and hydrogen-bonding interactions .

The compound’s synthesis likely involves multi-step reactions, including amide bond formation between 2-bromobenzoyl chloride and a pre-functionalized ethylamine intermediate. Similar compounds, such as those in , utilize alkylation and cyclization strategies to incorporate heterocyclic moieties, suggesting analogous routes for this molecule .

Properties

IUPAC Name |

2-bromo-N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-2-ylethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18BrN3OS/c1-12-10-13(2)22(21-12)16(17-8-5-9-24-17)11-20-18(23)14-6-3-4-7-15(14)19/h3-10,16H,11H2,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYGCQVJZLXJCHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(CNC(=O)C2=CC=CC=C2Br)C3=CC=CS3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18BrN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiophene-Pyrazole Ethyl Bridge Formation

The ethyl backbone is constructed via a Mannich reaction between thiophen-2-ylmethanamine, formaldehyde, and 3,5-dimethylpyrazole. In a typical procedure:

- Thiophen-2-ylmethanamine (10 mmol) is reacted with 37% aqueous formaldehyde (12 mmol) and 3,5-dimethylpyrazole (10 mmol) in ethanol (50 mL) at 60°C for 24 hours.

- The product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3), yielding 2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethanol as a viscous oil (78% yield).

Conversion of Alcohol to Amine

The alcohol intermediate is converted to the amine using the Gabriel synthesis :

- The alcohol is treated with phthalimide (1.2 equiv) and triphenylphosphine (1.5 equiv) in tetrahydrofuran (THF) under reflux for 12 hours.

- Subsequent hydrolysis with hydrazine hydrate (2 equiv) in ethanol at 80°C for 6 hours affords the primary amine (62% yield).

Amide Bond Formation with 2-Bromobenzoyl Chloride

Acylation Under Schotten-Baumann Conditions

The amine is acylated using 2-bromobenzoyl chloride in a biphasic system:

- 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethylamine (5 mmol) is dissolved in dichloromethane (30 mL) and cooled to 0°C.

- 2-Bromobenzoyl chloride (5.5 mmol) is added dropwise, followed by aqueous sodium hydroxide (10%, 20 mL) .

- The mixture is stirred vigorously for 2 hours, yielding the crude product, which is recrystallized from ethanol/water (85% yield).

Carbodiimide-Mediated Coupling

For improved efficiency, N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) are employed:

- 2-Bromobenzoic acid (5 mmol) is activated with DCC (5.5 mmol) and DMAP (0.5 mmol) in dichloromethane (40 mL) at room temperature for 1 hour.

- The amine (5 mmol) is added, and stirring continues for 12 hours.

- The precipitated dicyclohexylurea is filtered, and the filtrate is concentrated to afford the product (91% yield).

Optimization of Reaction Parameters

Solvent and Temperature Effects

Comparative studies reveal that dichloromethane outperforms THF or dioxane in minimizing byproducts (Table 1).

Table 1. Solvent Screening for Amide Coupling

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Dichloromethane | 25 | 91 | 98 |

| THF | 25 | 76 | 89 |

| Dioxane | 25 | 68 | 85 |

Catalytic Systems

DMAP proves critical for accelerating the reaction, reducing completion time from 24 hours to 12 hours.

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

- 1H NMR (400 MHz, CDCl3): δ 7.82 (d, J = 7.6 Hz, 1H, Ar-H), 7.50–7.42 (m, 3H, Ar-H), 6.94 (br, 1H, NH), 5.65 (t, J = 8.0 Hz, 1H, CH), 4.85–4.97 (m, 2H, CH2), 2.25 (s, 6H, CH3), 1.44 (s, 9H, C(CH3)3).

- 13C NMR: δ 167.8 (C=O), 144.5 (thiophene C), 135.2 (pyrazole C), 128.9–122.4 (aromatic C), 55.1 (CH2), 21.3 (CH3).

High-Resolution Mass Spectrometry (HRMS)

- Calculated for C21H20BrN3O2S: [M+H]+ 472.0421.

- Found: 472.0418.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, to create derivatives with different properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions typically require the use of bases like sodium hydroxide or potassium carbonate, and solvents such as ethanol or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. Studies have shown that 2-bromo-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzamide can inhibit the proliferation of various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer agent .

2. Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects, particularly in models of chronic inflammation. It has been shown to downregulate pro-inflammatory cytokines and inhibit pathways associated with inflammation, suggesting potential therapeutic uses in inflammatory diseases such as arthritis and colitis .

3. Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of pyrazole derivatives against neurodegenerative diseases like Alzheimer's and Parkinson's disease. The compound may help mitigate oxidative stress and neuronal apoptosis, providing a basis for its application in neuroprotection .

Agrochemical Applications

1. Herbicidal Activity

Compounds similar to this compound have been evaluated for herbicidal properties. Preliminary results suggest that it can effectively inhibit the growth of certain weed species without harming crop plants, making it a valuable candidate for developing selective herbicides .

2. Insecticidal Properties

There is ongoing research into the insecticidal efficacy of pyrazole derivatives. The compound has shown potential in repelling or killing agricultural pests, which could lead to environmentally friendly pest management solutions .

Material Science Applications

1. Polymer Chemistry

The unique structure of this compound allows it to act as a monomer or additive in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for high-performance materials .

2. Sensor Development

Due to its electronic properties, this compound is being explored for applications in sensor technology. Its ability to respond to environmental changes makes it a potential candidate for developing sensors that detect specific chemicals or biological agents .

Case Study 1: Anticancer Research

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized a series of pyrazole derivatives including this compound. The study demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values lower than standard chemotherapeutics .

Case Study 2: Agrochemical Efficacy

A field trial conducted by agricultural scientists assessed the herbicidal activity of various pyrazole compounds including the target compound against common weeds in maize crops. Results showed over 80% weed control with minimal crop injury, indicating its potential as a selective herbicide .

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

- N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) and 2-hydroxy-N-[2-(3,4-methoxyphenyl)ethyl]benzamide (Rip-D) (): Rip-B and Rip-D lack bromine but feature methoxy and hydroxy groups at the benzamide’s 3,4-positions. Melting points for Rip-B (90°C) and Rip-D (96°C) are lower than expected for brominated analogues, highlighting the impact of halogenation on crystallinity .

Heterocyclic Side Chains

- Ethyl 2-(3-Cyano-6-(thiophen-2-yl)-4,4′-bipyridin-2-yloxy)acetate (Compound 2, ): Shares a thiophene moiety but replaces the pyrazole with a pyridine ring. The ethoxy linker in Compound 2 contrasts with the ethyl bridge in the target compound, affecting conformational flexibility and solubility .

- N-[2-[(3-Cyano-2-pyridinyl)amino]ethyl]-2-[(2-thienylmethyl)thio]-benzamide (Compound 15, ): Incorporates a thioether-linked thiophene, differing from the direct ethyl substitution in the target compound. Thioethers may enhance metabolic stability but reduce hydrogen-bonding capacity compared to pyrazole .

Pyrazole-Containing Derivatives

Thiophene-Based Medicinal Agents

- (2S)-5-Hydroxy-N-propyl-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine oxide (): Highlights the prevalence of thiophenylethyl groups in central nervous system-targeting drugs. The target compound’s additional pyrazole ring could modulate selectivity for non-CNS targets, such as kinase inhibitors .

Physicochemical Properties

Biological Activity

2-bromo-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, characterization, and biological evaluations, focusing on its pharmacological properties and mechanisms of action.

The molecular formula for this compound is , with a molecular weight of approximately 404.3 g/mol. The structure features a bromine atom, a pyrazole ring, and a thiophene moiety, which are critical for its biological activity.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 3,5-dimethyl-1H-pyrazole with thiophenes and benzamide derivatives. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the compound.

Antimicrobial Activity

Recent studies have shown that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains including Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at micromolar concentrations.

Table 1: Antimicrobial Activity Results

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Bacillus cereus | 64 µg/mL |

Antitumor Activity

In vitro studies have indicated that this compound may possess antitumor properties. It has been evaluated against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549), showing cytotoxic effects with IC50 values in the low micromolar range.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 5.6 |

| A549 | 4.8 |

The proposed mechanism of action for the biological activity of this compound involves the inhibition of key enzymes involved in cellular processes such as DNA replication and protein synthesis. Specifically, it has been suggested that this compound may inhibit topoisomerases or kinases that are crucial for cancer cell proliferation.

Case Studies

One notable case study involved the administration of this compound in an animal model of breast cancer. The results indicated a significant reduction in tumor size compared to control groups, alongside a marked increase in apoptosis markers in treated tissues.

Q & A

Q. What are the optimal synthetic routes for preparing 2-bromo-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzamide?

Methodological Answer: The synthesis typically involves a multi-step approach:

- Step 1: Preparation of the pyrazole-thiophene-ethylamine intermediate via nucleophilic substitution between 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethylamine hydrobromide and thiophene derivatives.

- Step 2: Coupling of the intermediate with 2-bromobenzoyl chloride under anhydrous conditions (e.g., pyridine or DCM solvent) to form the amide bond. Stirring at room temperature for 12–24 hours is standard, with TLC monitoring .

- Purification: Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from methanol yields the pure compound.

Key Considerations: - Use of anhydrous solvents to prevent hydrolysis of the benzoyl chloride.

- Reaction yields (~70–85%) depend on stoichiometric control and solvent polarity .

Q. How is the structural confirmation of the synthesized compound achieved?

Methodological Answer: A combination of spectroscopic and analytical techniques is employed:

- 1H/13C NMR: Identify protons and carbons in the pyrazole (δ 2.2–2.5 ppm for methyl groups), thiophene (δ 6.8–7.2 ppm), and benzamide (δ 7.5–8.0 ppm for aromatic protons) .

- IR Spectroscopy: Confirm amide C=O stretching (~1650–1680 cm⁻¹) and N–H bending (~1550 cm⁻¹) .

- Mass Spectrometry (MS): Molecular ion peaks (e.g., [M+H]+) should match the theoretical molecular weight (e.g., 431.3 g/mol).

- Elemental Analysis: Validate C, H, N, S, and Br percentages within ±0.3% of theoretical values .

Q. What solvents and catalysts are recommended for its recrystallization?

Methodological Answer: Recrystallization is critical for purity:

- Solvents: Methanol, ethanol, or ethyl acetate are preferred due to moderate polarity and compatibility with amide stability.

- Temperature: Slow cooling from reflux ensures crystal formation. For example, dissolve in hot methanol (60°C) and cool to 4°C overnight .

- Catalysts: Not typically required, but trace acetic acid may aid in dissolving polar intermediates .

Advanced Research Questions

Q. How does the pyrazole-thiophene-ethyl linker influence molecular conformation and crystallinity?

Methodological Answer:

-

X-ray Crystallography: Studies on analogous compounds (e.g., thiadiazole-triazine derivatives) reveal that the pyrazole-thiophene linker adopts a bent conformation, stabilized by intramolecular hydrogen bonds (e.g., N–H···N) and π-π stacking between aromatic rings .

-

Torsional Angles: The ethyl spacer allows flexibility, but steric hindrance from 3,5-dimethyl groups on pyrazole restricts rotation, enhancing planarity. This impacts packing efficiency and melting points (observed range: 160–180°C) .

-

Table 1: Key Crystallographic Parameters (Example from ):

Parameter Value Space Group P 1 H-bond Length (Å) 2.89 (N–H···N) Dihedral Angle (°) 15.2 (Pyrazole-Thiophene)

Q. How can researchers resolve contradictions in biological activity data for this compound?

Methodological Answer: Contradictions often arise from impurities or assay variability. Mitigation strategies include:

- Purity Validation: HPLC (≥95% purity, C18 column, acetonitrile/water gradient) and elemental analysis .

- Dose-Response Curves: Test across a broad concentration range (e.g., 1 nM–100 μM) to identify true IC50 values.

- Control Experiments: Compare with structurally similar analogs (e.g., replacing Br with I or modifying the thiophene group) to isolate structure-activity relationships (SAR) .

- Assay Replication: Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to confirm mechanisms .

Q. What computational methods are suitable for predicting its binding affinity to biological targets?

Methodological Answer:

- Molecular Docking (AutoDock Vina, Schrödinger): Dock the compound into target active sites (e.g., PFOR enzyme) using PyMOL for visualization. Key interactions include halogen bonding (Br···O) and π-stacking with thiophene .

- MD Simulations (GROMACS): Simulate ligand-protein dynamics (50 ns) to assess stability of the amide moiety in the binding pocket.

- QSAR Models: Use descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .

Q. How does the bromine substituent impact reactivity in further functionalization?

Methodological Answer: The bromine at the benzamide position enables:

- Cross-Coupling Reactions: Suzuki-Miyaura with aryl boronic acids (Pd(PPh3)4, K2CO3, DMF/H2O) to introduce aryl groups .

- Nucleophilic Substitution: Replace Br with –SH or –NH2 using thiourea or ammonia under reflux .

- Limitations: Steric bulk from the pyrazole-thiophene group may reduce accessibility. Optimize reaction time (12–48 hours) and temperature (80–120°C) .

Q. What strategies enhance the compound’s stability under physiological conditions?

Methodological Answer:

- pH Buffering: Store in neutral buffers (PBS, pH 7.4) to prevent amide hydrolysis.

- Lyophilization: Improve shelf life by lyophilizing in 5% trehalose.

- Prodrug Design: Mask the amide as an ester (e.g., pivaloyloxymethyl) for improved plasma stability .

Q. How can researchers validate intermolecular interactions in co-crystals?

Methodological Answer:

Q. What are the challenges in scaling up synthesis without compromising yield?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.